molecular formula C9H11BrN2 B567706 N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine CAS No. 1289387-50-3

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine

Cat. No. B567706
CAS RN: 1289387-50-3
M. Wt: 227.105
InChI Key: AUEORDKZYQTMJT-UHFFFAOYSA-N
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Description

“N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine” is a chemical compound with the molecular formula C9H11BrN2 . It is extensively used in scientific research for its diverse applications, including catalysis, drug discovery, and material synthesis.


Molecular Structure Analysis

The molecular structure of “N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine” is determined by its molecular formula, C9H11BrN2 . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.

Scientific Research Applications

Cyclopropanamine Compounds in Medicinal Chemistry

Cyclopropanamine derivatives, such as N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine, have been investigated for their potential as inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in the methylation and demethylation processes of histones, affecting chromatin structure and gene expression. Inhibiting LSD1 has been explored for therapeutic applications in treating various disease states, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The research underscores the potential of cyclopropanamine compounds in developing novel treatments for these conditions (Blass, 2016).

Organic Synthesis and Chemical Transformations

The study of bromopyridine derivatives has shown their versatility in organic synthesis. For instance, the thermal decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine under pressure forms pyridylcarbene intermediates, leading to various novel bromopyridine and cyclopropyl pyridine derivatives. This highlights the potential of such compounds in synthesizing new chemical entities for further research and development in pharmaceuticals and materials science (Abarca, Ballesteros, & Blanco, 2006).

Material Science and Cell Culture Applications

Cyclopropylamine-modified plasma polymerised poly(methyl methacrylate) thin films have been developed for cell culture applications. This research demonstrates the biochemical activity of cyclopropanamine, making it suitable for synthesizing compounds like antidepressants or anticancer drugs. The study also explores the use of such modified materials in supporting the growth of 3T3 fibroblasts, highlighting the potential of cyclopropanamine derivatives in biotechnology and material science for biomedical applications (Chan, Li, Tsai, Tseng, & Chen, 2017).

properties

IUPAC Name

N-[(6-bromopyridin-3-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-9-4-1-7(6-12-9)5-11-8-2-3-8/h1,4,6,8,11H,2-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEORDKZYQTMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine

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